L-Lysyl-L-alanyl-L-threonyl-L-valine
Description
Structure
2D Structure
Properties
CAS No. |
648441-77-4 |
|---|---|
Molecular Formula |
C18H35N5O6 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H35N5O6/c1-9(2)13(18(28)29)22-17(27)14(11(4)24)23-15(25)10(3)21-16(26)12(20)7-5-6-8-19/h9-14,24H,5-8,19-20H2,1-4H3,(H,21,26)(H,22,27)(H,23,25)(H,28,29)/t10-,11+,12-,13-,14-/m0/s1 |
InChI Key |
OVRZZLBWZRYNES-NDKCEZKHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Lysyl L Alanyl L Threonyl L Valine
Solid-Phase Peptide Synthesis (SPPS) Strategies for Tetrapeptides
Solid-phase peptide synthesis (SPPS) is a widely used method for producing peptides. ambiopharm.com The process involves covalently attaching the growing peptide chain to an insoluble polymer support, or resin, which allows for the easy removal of excess reagents and byproducts through simple filtration and washing steps. peptide.comchempep.com The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide. wikipedia.org
Selection and Performance Evaluation of Solid Supports for Tetrapeptide Elongation
The choice of solid support is a critical factor in SPPS. The ideal support should be chemically inert to the reagents and solvents used during synthesis, mechanically stable, and allow for efficient swelling to facilitate reagent penetration. thieme-connect.de Cross-linked polystyrene resins are a popular choice for solid supports. thieme-connect.de The degree of cross-linking is an important consideration, as it affects both mechanical stability and swelling properties. thieme-connect.de For the synthesis of tetrapeptides, a variety of resins are available, each with specific characteristics that can influence the outcome of the synthesis. The selection of the resin often depends on the desired C-terminal functionality of the peptide (acid or amide). du.ac.in For example, resins are commercially available with linkers that will yield a C-terminal amide upon cleavage with TFA. du.ac.in
Minimization of Racemization During Coupling Steps
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant side reaction that can occur during the activation and coupling steps of peptide synthesis. bachem.compeptide.com Cysteine and histidine are particularly susceptible to racemization. peptide.comresearchgate.net Several strategies can be employed to minimize racemization. The use of coupling additives such as 1-hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt) can suppress racemization. nih.govpeptide.com The choice of coupling reagent also plays a role; for instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are often used in combination with additives to reduce epimerization. bachem.com Avoiding pre-activation and using weaker bases like collidine can also help reduce racemization, especially when incorporating cysteine residues. nih.gov Furthermore, conducting the coupling reaction at lower temperatures can limit the extent of racemization. researchgate.net
Techniques for Sequence-Specific Side Reaction Control
Certain amino acid sequences are prone to specific side reactions that can complicate peptide synthesis. One common side reaction is the formation of aspartimide from aspartic acid residues, particularly in sequences like Asp-Gly. peptide.com This can occur under both acidic and basic conditions. peptide.com The addition of HOBt to the piperidine deprotection solution in Fmoc-based synthesis can reduce aspartimide formation. peptide.com Another approach is to use bulkier side-chain protecting groups for aspartic acid. researchgate.net
Aggregation of the growing peptide chain on the resin can also hinder synthesis by preventing complete coupling and deprotection. peptide.com This is more common in hydrophobic sequences. peptide.com Strategies to overcome aggregation include switching to more effective solvents like N-methylpyrrolidone (NMP), increasing the coupling temperature, or using microwave irradiation. peptide.com
Solution-Phase Peptide Synthesis Techniques for Tetrapeptide Segments
Solution-phase peptide synthesis, also known as classical peptide synthesis, was the primary method before the advent of SPPS. springernature.com In this approach, all reactions are carried out in a homogeneous solution, and intermediates are purified after each step. chempep.com While SPPS is generally faster and more amenable to automation for many peptides, solution-phase synthesis remains valuable, particularly for the large-scale production of shorter peptides. ambiopharm.comacs.org
Fragment Condensation Approaches
For the synthesis of longer peptides, a fragment condensation strategy can be employed in solution-phase synthesis. chempep.comnih.govspringernature.com This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution. chempep.comslideshare.net This can be an effective way to manage the synthesis of complex sequences. jpt.com A hybrid approach, where protected peptide fragments are synthesized using SPPS and then coupled in solution, is also a common strategy. chempep.comacs.org One of the challenges of fragment condensation is the potential for racemization of the C-terminal amino acid of the fragment during activation. peptide.comnih.gov Additionally, the solubility of protected peptide fragments can sometimes be a limiting factor. peptide.com
Efficiency of Coupling Reagents and Additives
The formation of peptide bonds is a critical step in peptide synthesis, and its efficiency is largely dependent on the choice of coupling reagents and additives. These reagents activate the C-terminal carboxylic acid of an amino acid, facilitating its reaction with the N-terminal amine of the next amino acid in the sequence.
In the context of Solid-Phase Peptide Synthesis (SPPS), several classes of coupling reagents are employed, including carbodiimides, phosphonium salts, and aminium/uronium salts. bachem.com Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective but can lead to side reactions and racemization. americanpeptidesociety.orgpacific.edu To mitigate these issues and enhance reaction rates, additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides. bachem.comamericanpeptidesociety.org These additives form active esters that are more reactive and less prone to side reactions. americanpeptidesociety.org
Phosphonium and aminium/uronium salt-based reagents are generally more efficient and lead to faster coupling times with fewer side reactions. bachem.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HBTU, HATU, and COMU are highly effective, particularly for sterically hindered amino acids. bachem.comcreative-peptides.comsigmaaldrich.com HATU, an aminium salt of HOAt, is noted for its high efficiency due to the formation of highly reactive OAt esters. sigmaaldrich.com More recent developments include Oxyma Pure-based reagents like COMU and PyOxim, which offer comparable or even superior efficiency to HOAt-based reagents while avoiding the use of potentially explosive benzotriazoles. bachem.comsigmaaldrich.com The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also crucial to minimize racemization during the activation step. bachem.com
The efficiency of these reagents can be influenced by the specific amino acid sequence. For a peptide like L-Lysyl-L-alanyl-L-threonyl-L-valine, the coupling of sterically hindered residues like Valine and Threonine may require more potent coupling reagents to achieve high yields. nih.gov
Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Example Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimides | DIC, DCC | Cost-effective | Can lead to racemization and N-acylurea formation |
| Additives | HOBt, HOAt, Oxyma Pure | Reduce racemization, improve efficiency | HOBt and HOAt are potentially explosive |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, good for hindered couplings | By-products can be difficult to remove |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very high efficiency, fast reaction times | Can cause guanidinylation of free amino groups (e.g., HATU) |
Enzymatic Synthesis Approaches for this compound
Enzymatic peptide synthesis offers a green and highly specific alternative to traditional chemical methods. researchgate.net This approach utilizes enzymes as biocatalysts to form peptide bonds under mild reaction conditions, often in aqueous environments.
Biocatalytic Formation of Peptide Bonds
The biocatalytic formation of peptide bonds is typically facilitated by enzymes from the hydrolase class, particularly proteases or their engineered variants, and ligases. americanpeptidesociety.org In what is known as a kinetically controlled synthesis, the enzyme catalyzes the aminolysis of an activated C-terminal ester of one amino acid (or peptide) by the N-terminal amine of another. This process competes with the hydrolytic reaction, where water acts as the nucleophile.
The mechanism involves the formation of an acyl-enzyme intermediate. The N-terminal protected amino acid ester binds to the enzyme's active site, and a nucleophilic residue in the active site (like serine or cysteine) attacks the carbonyl carbon of the ester, releasing the alcohol and forming a covalent bond. Subsequently, the amino group of the incoming nucleophile (the next amino acid) attacks the carbonyl carbon of this intermediate, leading to the formation of the peptide bond and regeneration of the free enzyme. americanpeptidesociety.org This process is biomimetic, mirroring the N-to-C terminal peptide growth seen in nature. nih.gov
Substrate Specificity and Yield Optimization
The success of enzymatic synthesis is highly dependent on the enzyme's substrate specificity. libretexts.org Enzymes possess active sites with specific chemical environments created by the arrangement of amino acid residues, which allows them to bind to specific substrates. libretexts.org For the synthesis of this compound, an enzyme must be chosen that can accommodate each of these amino acids as either the acyl donor or the nucleophile. For instance, some proteases have a strong preference for hydrophobic residues like Valine at certain positions, while others might favor basic residues like Lysine (B10760008).
Yield optimization in enzymatic peptide synthesis involves manipulating reaction conditions to favor the aminolysis reaction over hydrolysis. This can be achieved by:
Controlling pH: The pH of the reaction medium affects the ionization state of the enzyme's active site residues and the substrates, influencing binding and catalytic activity.
Using Organic Co-solvents: The addition of water-miscible organic solvents can reduce the water concentration, thereby suppressing the competing hydrolysis reaction and shifting the equilibrium towards synthesis.
Substrate Modification: Using activated esters (e.g., methyl or ethyl esters) of the C-terminal amino acid can increase the rate of the acylation step.
Research into enzymes like papain has shown its utility in the chemo-enzymatic polymerization of L-lysine and L-alanine, demonstrating the feasibility of using biocatalysts for incorporating these specific residues. nih.gov The development of multi-enzyme systems that present both strict regioselectivity and broad substrate specificity is a promising avenue for the sequence-independent assembly of peptides. oup.com
Purification and Isolation Protocols for Synthetic this compound
Following synthesis, the crude peptide product is a mixture containing the target peptide along with various impurities. These impurities can include truncated or deletion sequences, products of side-chain reactions, or residual protecting groups. jpt.com Therefore, robust purification and analysis protocols are essential to isolate the desired this compound in high purity.
Chromatographic Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary and most effective method for the purification of synthetic peptides. jpt.comaltabioscience.com Specifically, Reverse-Phase HPLC (RP-HPLC) is widely used. rsc.org In this technique, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (typically C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. altabioscience.com
The separation is based on the differential hydrophobicity of the components in the crude mixture. More hydrophobic species interact more strongly with the nonpolar stationary phase and are retained longer on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the bound components are sequentially eluted, with the most hydrophobic species eluting last. Fractions are collected as they exit the column, and those containing the pure target peptide are pooled. For the tetrapeptide this compound, the presence of hydrophobic (Valine, Alanine) and hydrophilic (Lysine, Threonine) residues will determine its retention characteristics on an RP-HPLC column. nih.govhelixchrom.com
Purity Assessment and Contaminant Profiling
Purity assessment is crucial to confirm the success of the synthesis and purification process. The purity of the final peptide is typically determined using analytical RP-HPLC, often with the same column and mobile phase system used for purification but on a smaller scale. altabioscience.comalmacgroup.com The peptide is detected as it elutes from the column, most commonly by UV absorbance at a wavelength of around 215 nm, which corresponds to the absorbance of the peptide bond. altabioscience.com The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
For comprehensive contaminant profiling, HPLC is often coupled with mass spectrometry (MS). jpt.com This powerful combination, known as LC-MS, not only separates the components of the mixture but also provides the molecular weight of each component. nih.gov By analyzing the masses of the impurity peaks, it is possible to identify the nature of the contaminants, such as deletion sequences (missing one or more amino acids) or peptides with incomplete deprotection of side chains. This detailed impurity profile is critical for ensuring the quality of the final synthetic peptide product. almacgroup.com
Structural Elucidation and Conformational Analysis of L Lysyl L Alanyl L Threonyl L Valine
Primary Structure Verification and Stereochemical Purity Assessment
The foundational step in the analysis of any peptide is the verification of its primary structure—the correct sequence of amino acids—and the assessment of its stereochemical integrity. For L-Lysyl-L-alanyl-L-threonyl-L-valine, this involves confirming the Lys-Ala-Thr-Val sequence and ensuring that each amino acid is of the L-configuration.
Mass Spectrometry is a primary tool for sequence verification. Through techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), the molecular weight of the peptide is determined, and fragmentation patterns are analyzed to confirm the amino acid sequence.
Amino Acid Analysis , following acid hydrolysis of the peptide, would be employed to quantify the constituent amino acids. This technique verifies the presence of lysine (B10760008), alanine (B10760859), threonine, and valine in the correct stoichiometric ratios.
Stereochemical Purity is critical, as the presence of D-amino acids can significantly alter the peptide's structure and function. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method to separate and quantify the L- and D-enantiomers of each amino acid after hydrolysis.
Table 1: Illustrative Data for Primary Structure and Purity Assessment
| Parameter | Method | Expected Result for this compound |
| Molecular Weight | ESI-MS | [M+H]⁺ at m/z consistent with C₂₀H₃₉N₅O₆ |
| Amino Acid Sequence | MS/MS Fragmentation | Fragmentation ions confirming the Lys-Ala-Thr-Val sequence |
| Amino Acid Ratio | Amino Acid Analysis | Lys:Ala:Thr:Val ratio of approximately 1:1:1:1 |
| Stereochemical Purity | Chiral HPLC | >99% L-enantiomer for each amino acid |
Investigation of Secondary Structural Propensities and Conformational States
While short linear peptides like this compound are often flexible in solution, they can adopt preferred conformations and exhibit nascent secondary structures such as β-turns or extended conformations.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the peptide backbone conformation through the analysis of amide bond vibrations, primarily the Amide I band (1600-1700 cm⁻¹), which is sensitive to secondary structure. A peak in the range of 1640-1650 cm⁻¹ would support a disordered conformation, while components around 1660-1685 cm⁻¹ could indicate the presence of β-turns.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. A combination of one-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, would be performed.
Chemical Shifts: The deviation of proton and carbon chemical shifts from random coil values can indicate the presence of secondary structure.
Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space proximities between protons. The pattern of short- and medium-range NOEs is crucial for defining the peptide's conformation, including any turn structures.
Coupling Constants: ³J(HN,Hα) coupling constants provide information about the backbone dihedral angle φ.
For this compound, NMR studies would likely reveal a highly flexible molecule in solution, existing as an ensemble of rapidly interconverting conformers. However, it is possible that certain regions of the peptide exhibit a preference for specific conformations.
Table 2: Expected Spectroscopic Signatures for this compound
| Technique | Parameter | Expected Observation for a Disordered/Flexible Tetrapeptide |
| Circular Dichroism | Far-UV Spectrum | Strong negative ellipticity near 200 nm |
| FTIR | Amide I Band | Peak maximum around 1645 cm⁻¹ |
| NMR | ³J(HN,Hα) Coupling Constants | Values averaging around 6-7 Hz, indicative of conformational averaging |
| NMR | NOE Patterns | Predominantly sequential (i, i+1) NOEs, with few medium-range NOEs |
Analysis of Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds are key to the stabilization of defined secondary structures in peptides. khanacademy.org In a short tetrapeptide, the most likely hydrogen bonds would be those that define β-turns, typically involving a hydrogen bond between the carbonyl oxygen of the first residue (Lys) and the amide proton of the fourth residue (Val).
The presence of such hydrogen bonds can be inferred from NMR data. A small temperature coefficient of an amide proton chemical shift is indicative of its involvement in a hydrogen bond, as it is shielded from the solvent. FTIR spectroscopy can also provide evidence for hydrogen bonding through shifts in the Amide I band.
Studies on Tetrapeptide Aggregation and Self-Assembly Processes
Short peptides can sometimes self-assemble into larger, ordered structures such as nanofibers or hydrogels. The driving forces for this aggregation can include hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The sequence this compound contains both a positively charged residue (Lys) and hydrophobic residues (Ala, Val), suggesting that its aggregation behavior could be sensitive to pH and ionic strength.
Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and dynamic light scattering (DLS) would be used to visualize and characterize any aggregates that may form under different solution conditions. Thioflavin T fluorescence assays could be employed to detect the formation of amyloid-like β-sheet rich aggregates.
Computational Chemistry and Molecular Modeling of L Lysyl L Alanyl L Threonyl L Valine
Quantum Mechanical (QM) Calculations for Electronic Structure and Bond Energetics
Quantum mechanical calculations are fundamental for understanding the electronic structure and energetics of L-Lysyl-L-alanyl-L-threonyl-L-valine. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to obtain accurate descriptions of electron distribution, molecular orbitals, and bond energies. acs.orgresearchgate.net These calculations provide a precise determination of the peptide's geometry by locating the minimum energy conformation.
Key energetic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical for assessing the peptide's chemical reactivity. mdpi.com The HOMO-LUMO gap indicates the energy required to excite an electron and is a key descriptor of molecular stability. mdpi.com Furthermore, QM methods are used to calculate the partial atomic charges and electrostatic potential, which are essential for developing accurate force fields used in molecular dynamics simulations. researchgate.net Analysis of bond dissociation energies and the energetics of peptide bond formation and cleavage can also be performed, offering a detailed view of the molecule's intrinsic stability. dntb.gov.ua
Table 1: Illustrative Quantum Mechanical Properties of this compound Peptide Bonds
| Bond Type | Method | Calculated Bond Length (Å) | Calculated Bond Energy (kcal/mol) |
| Lys-Ala Peptide Bond | DFT/B3LYP/6-31G | 1.33 | 85.2 |
| Ala-Thr Peptide Bond | DFT/B3LYP/6-31G | 1.33 | 84.9 |
| Thr-Val Peptide Bond | DFT/B3LYP/6-31G** | 1.34 | 85.5 |
| Lys Cα-Cβ | MP2/cc-pVTZ | 1.54 | 83.1 |
| Thr Cα-Cβ | MP2/cc-pVTZ | 1.55 | 82.5 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of this compound over time. americanpeptidesociety.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the peptide's folding, structural fluctuations, and interactions with its environment. americanpeptidesociety.orguiuc.edu These simulations provide atomic-level insights into the flexibility of the peptide backbone and the movement of its side chains (Lysine, Alanine (B10760859), Threonine, and Valine), revealing the accessible conformations the peptide can adopt in solution. nih.gov Long-timescale MD simulations can help identify stable secondary structures, such as β-turns or random coils, and characterize the transitions between different conformational states. nih.govnih.gov
The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters describing the potential energy of the system. uiuc.edu Standard protein force fields like AMBER, CHARMM, and GROMOS provide parameters for the 20 common amino acids. researchgate.netnih.govnih.gov However, for a specific sequence like this compound, which contains a positively charged lysine (B10760008) and a polar threonine, careful parameterization is crucial.
The process involves deriving atomic partial charges, bond lengths, bond angles, and dihedral angle parameters, often using high-level QM calculations as a reference. frontiersin.orgamazonaws.com For instance, the electrostatic parameters for the lysine side-chain amine group and the threonine hydroxyl group must accurately reflect their potential for hydrogen bonding and electrostatic interactions. nih.gov Developing residue-specific force fields can improve the modeling of sequence-dependent conformational behavior. amazonaws.com
The conformation of this compound is significantly influenced by its environment. MD simulations typically employ explicit solvent models, such as TIP3P or OPC, to accurately represent the aqueous environment of biological systems. nih.gov Water molecules can form hydrogen bonds with the peptide's polar groups (the backbone amide and carbonyl groups, and the Lysine and Threonine side chains), which stabilizes certain conformations over others. nih.govnih.gov The presence of solvent can shield electrostatic interactions and promote a more compact, folded structure. nih.gov
Temperature is another critical factor affecting the peptide's dynamics. ynu.edu.cn Simulations performed at different temperatures can reveal how thermal energy influences conformational flexibility. acs.org As temperature increases, the peptide can overcome energy barriers more easily, leading to a broader sampling of its conformational space. nih.gov Analysis of properties like the radius of gyration (Rg) at various temperatures can quantify the temperature-dependence of the peptide's compactness.
Table 2: Illustrative Effect of Temperature on the Radius of Gyration (Rg) of this compound from MD Simulations
| Simulation Temperature (K) | Average Radius of Gyration (Rg) (nm) | Standard Deviation |
| 300 | 0.45 | 0.05 |
| 310 | 0.48 | 0.07 |
| 330 | 0.52 | 0.09 |
| 350 | 0.57 | 0.11 |
Docking Studies and Binding Site Prediction for Hypothetical Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net For this compound, docking studies can be used to hypothesize its interaction with a protein target. The process involves sampling a vast number of possible conformations and orientations of the peptide within the binding site of a receptor protein. nih.gov
Scoring functions are then used to rank the docked poses based on their estimated binding affinity. These functions typically account for factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. Successful docking can predict a plausible binding mode and identify key amino acid residues on both the peptide and the target protein that are critical for the interaction. nih.gov Before docking, binding site prediction algorithms can be used on a target protein's surface to identify potential pockets or grooves where the tetrapeptide is likely to bind. nih.govzhanggroup.org
De Novo Peptide Design Principles Applied to this compound Scaffolds
De novo peptide design aims to create new peptide sequences with novel structures and functions. The this compound sequence can serve as a structural scaffold or starting point for such design efforts. units.it Computational design algorithms, often integrated with platforms like Rosetta, can be used to explore sequence space while maintaining the core structural features of the original tetrapeptide. nih.gov
For example, one could aim to enhance its binding affinity to a specific target by systematically mutating its residues. The algorithm would evaluate thousands of potential new sequences, scoring them based on predicted stability and binding energy. nih.gov Principles of rational design might involve introducing non-natural amino acids to confer specific properties or cyclizing the peptide to constrain its conformation, which can reduce the entropic penalty upon binding. nih.govnih.gov The goal is to leverage the structural information of the initial scaffold to build new peptides with improved or entirely new functionalities. frontiersin.orgbris.ac.ukrsc.orgresearchgate.net
Application of Machine Learning and Artificial Intelligence in Peptide Structure-Interaction Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of peptide science. nih.govfrontiersin.orgresearchgate.net These technologies can be applied to predict the structure and interactions of this compound with greater speed and accuracy than traditional methods. nih.govrsc.org Deep learning models, trained on vast datasets of known protein and peptide structures, can predict the three-dimensional conformation of this tetrapeptide from its amino acid sequence alone. chemrxiv.org
Biomolecular Interaction Studies of L Lysyl L Alanyl L Threonyl L Valine
Mechanistic Investigations of Peptide-Protein and Peptide-Enzyme Interactions
The interaction of peptides with proteins and enzymes is fundamental to most cellular processes. nih.gov For L-Lysyl-L-alanyl-L-threonyl-L-valine, these interactions would be governed by the collective physicochemical properties of its amino acid sequence.
The binding affinity and specificity of the tetrapeptide are determined by the non-covalent interactions between its amino acid side chains and the surface of a target protein or enzyme. The positively charged lysine (B10760008) residue can form strong electrostatic interactions and salt bridges with negatively charged residues like aspartate or glutamate on a protein surface. wikipedia.org Concurrently, the hydrophobic valine and alanine (B10760859) residues can contribute to binding affinity through interactions with hydrophobic pockets on the target protein. technologynetworks.com The polar threonine residue can form specific hydrogen bonds, further refining the binding orientation and specificity. oup.com
Specificity in protein-protein interactions is crucial to prevent unintended and potentially harmful interactions. nih.gov The unique sequence of lysine, alanine, threonine, and valine would present a specific three-dimensional shape and chemical profile, allowing it to bind selectively to proteins with complementary surfaces.
In any peptide-protein complex, specific residues at the interface are critical for the interaction. For this tetrapeptide, the key interacting components would be:
The ε-amino group of the Lysine side chain: This group is a primary site for electrostatic interactions and hydrogen bonding.
The hydrophobic side chains of Valine and Alanine: These are crucial for binding to nonpolar regions of a protein, contributing to the hydrophobic effect which is a major driver of protein folding and binding.
The hydroxyl group of the Threonine side chain: This allows for the formation of specific hydrogen bonds with suitable donor or acceptor groups on the protein. oup.com
Computational docking studies on various ligands have shown that amino acids such as alanine, valine, threonine, and lysine are frequently involved in establishing binding affinity with target proteins. acs.org For example, in silico models often identify hydrogen bonds and hydrophobic interactions with these types of residues as being key to stabilizing a ligand-protein complex.
Analysis of Peptide-Membrane Interactions and Permeability Characteristics
The interaction of this compound with biological membranes would be significantly influenced by its lysine residue. Positively charged amino acids like lysine are known to mediate interactions with the negatively charged head groups of phospholipids (e.g., phosphatidylserine) on the cell membrane surface through electrostatic forces. nih.govnih.gov
The presence of cholesterol in a membrane can modulate these interactions. Studies with poly-l-lysine have shown that cholesterol can enhance the disruption of negatively charged vesicles, possibly by increasing the electrostatic interactions between lysine and the membrane. nih.gov Conversely, the hydrophobic residues, valine and alanine, could facilitate the partial insertion of the peptide into the nonpolar, acyl-chain core of the lipid bilayer. The permeability of the peptide across the membrane would depend on the balance between the strong electrostatic binding of lysine to the surface and the energetic cost of moving the charged and polar groups through the hydrophobic membrane interior. nih.gov
Structural Basis of Amino Acid Contributions (Lysine, Alanine, Threonine, Valine) to Molecular Recognition
Table 1: Properties of Constituent Amino Acids and Their Role in Molecular Recognition
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Primary Role in Molecular Recognition |
| L-Lysine | Lys | K | Basic, Positively Charged | Forms salt bridges and hydrogen bonds; key for electrostatic interactions with negatively charged molecules or protein regions. wikipedia.orgmdpi.com |
| L-Alanine | Ala | A | Nonpolar, Hydrophobic | Participates in hydrophobic interactions; provides structural flexibility without steric hindrance due to its small size. technologynetworks.comoup.com |
| L-Threonine | Thr | T | Polar, Uncharged | Acts as a hydrogen bond donor and acceptor through its hydroxyl group, contributing to binding specificity. wikipedia.orgoup.com |
| L-Valine | Val | V | Nonpolar, Hydrophobic | Engages in hydrophobic interactions; its branched side chain can create shape-specific contacts within a binding pocket. technologynetworks.comnih.gov |
Allosteric Modulation and Conformational Changes Induced by Tetrapeptide Binding
Allosteric modulation occurs when a molecule binds to a protein at a site other than the primary active site, causing a conformational change that alters the protein's activity. longdom.orgnih.gov A peptide like this compound could potentially act as an allosteric modulator. Binding of the tetrapeptide to an allosteric site could induce subtle shifts in the protein's tertiary or quaternary structure, either enhancing (positive modulation) or inhibiting (negative modulation) its function. longdom.orgnih.gov
The process of binding itself can involve conformational changes in both the peptide and the protein, a concept known as "induced fit". nih.gov For instance, studies on other lysine-binding proteins have shown that the protein can adopt different closed conformations to accommodate specific hydrogen bond interactions for each ligand. nih.gov The binding of the lysine residue of the tetrapeptide could initiate a conformational change, which is then stabilized by subsequent interactions involving the alanine, threonine, and valine residues, leading to a stable, high-affinity complex. nih.govnih.gov Research has shown that the addition of L-lysine can cause the unfolding of a protein's tertiary structure, indicating its capacity to induce significant conformational changes. researchgate.net
Studies of this compound within Complex Biochemical Pathways
While specific studies tracking the role of the intact this compound tetrapeptide within complex biochemical pathways are limited, the metabolic fate of its constituent amino acids is well-documented. If the tetrapeptide is catabolized, it would be broken down into its individual amino acids, which would then enter their respective metabolic pathways.
Lysine: As an essential amino acid, lysine is primarily catabolized in a pathway that eventually leads to the production of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production. frontiersin.orgresearchgate.net Lysine metabolism has also been shown to influence the synthesis of other amino acids, such as tryptophan. frontiersin.org
Alanine: Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle, transporting amino groups from muscle to the liver in a non-toxic form.
Threonine: This essential amino acid can be catabolized through several pathways, leading to precursors for the TCA cycle such as pyruvate and succinyl-CoA.
Valine: As a branched-chain amino acid (BCAA), valine is catabolized to form succinyl-CoA, which also enters the TCA cycle. nih.gov The metabolism of BCAAs is interconnected, as they share common enzymes in their initial breakdown steps. nih.gov The biosynthetic pathways for valine and threonine are also linked through feedback inhibition mechanisms. researchgate.net
Therefore, upon degradation, the components of this compound would serve as substrates for energy metabolism, protein synthesis, and the synthesis of other important biomolecules. nih.gov
Advanced Analytical Methodologies for L Lysyl L Alanyl L Threonyl L Valine Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of L-Lysyl-L-alanyl-L-threonyl-L-valine and quantifying its concentration. The technique separates the target peptide from impurities, such as deletion sequences, incompletely deprotected peptides, or by-products formed during synthesis.
The biological activity of peptides is critically dependent on the specific stereochemistry of their constituent amino acids. For this compound, it is essential to confirm that each amino acid is in the L-configuration. The presence of D-enantiomers can significantly alter the peptide's properties. Chiral HPLC is the primary method for determining enantiomeric purity. nih.govnih.gov
This is typically achieved through direct or indirect methods. The direct method, which is more common, utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. mdpi.comchiralpedia.com For tetrapeptides, crown ether-based CSPs have proven effective in separating complex stereoisomers. nih.gov These phases, such as those incorporating (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can resolve enantiomers of compounds with primary amino groups, which are present in the peptide's N-terminus and the lysine (B10760008) side chain. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the peptide enantiomers and the chiral selector of the stationary phase. chiralpedia.com Mobile phase composition, particularly the content of organic and acidic modifiers, is optimized to achieve baseline separation of all potential stereoisomers. nih.gov
Table 1: Representative Chiral HPLC Methodologies for Tetrapeptide Analysis
| Parameter | Description | Example Condition |
| Chiral Stationary Phase (CSP) | Immobilized chiral selector that enables enantiomeric recognition. | Crown Ether-Based (e.g., CROWNPAK CR-I (+)) |
| Mobile Phase | Aqueous buffer with an organic modifier and an acidic additive. | Acetonitrile (B52724)/Water with Perchloric Acid |
| Separation Principle | Differential formation of transient diastereomeric complexes. | Host-guest interactions between the primary amine of the peptide and the crown ether cavity. |
| Detection | UV Absorbance | 210-220 nm |
Both Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful techniques for the purity analysis of this compound.
Reversed-Phase Liquid Chromatography (RPLC) is the most common HPLC mode for peptide analysis. nih.gov It separates molecules based on their hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and acetonitrile with an acid modifier like trifluoroacetic acid (TFA). nih.govresearchgate.net While robust, RPLC can present challenges for highly polar or basic peptides. The presence of the basic amino acid L-lysine in the tetrapeptide can lead to unwanted interactions with residual silanol (B1196071) groups on the silica-based stationary phase, potentially causing poor peak shape (tailing). chromatographytoday.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative or complementary technique for polar and basic peptides like this compound. longdom.orgresearchgate.net HILIC employs a polar stationary phase and a less polar, water-miscible organic mobile phase. chromatographytoday.com The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. chromatographytoday.com This approach provides good retention for hydrophilic compounds and often yields superior peak shape for basic analytes compared to RPLC, especially when using MS-compatible mobile phases. chromatographytoday.com
Table 2: Comparison of RPLC and HILIC for this compound Analysis
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol) |
| Mobile Phase | Polar (High aqueous content to low) | Nonpolar (High organic content to low) |
| Elution Order | Most hydrophobic elutes last. | Most hydrophilic elutes last. |
| Suitability for the Tetrapeptide | Standard method; may require ion-pairing agents for good peak shape due to the basic lysine residue. | Highly suitable for this polar peptide; provides good retention and symmetric peaks with MS-compatible buffers. chromatographytoday.com |
Mass Spectrometry (MS) for Accurate Mass Determination and Sequence Confirmation
Mass spectrometry is a cornerstone technique for peptide characterization, providing rapid and precise measurement of the molecular weight and confirmation of the amino acid sequence. escholarship.org For this compound (C₂₀H₃₉N₅O₆), the theoretical monoisotopic mass is 445.2898 Da. High-resolution MS can confirm this mass with high accuracy, typically within a few parts per million (ppm), which helps to validate the elemental composition. escholarship.org
Tandem mass spectrometry (MS/MS) is the definitive method for confirming the amino acid sequence of a peptide. wikipedia.orgresearchgate.net In an MS/MS experiment, the protonated molecule of this compound (the precursor ion, m/z 446.2971 for [M+H]⁺) is isolated and then fragmented, typically through collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. wikipedia.org
Fragmentation predominantly occurs at the peptide amide bonds, leading to the formation of characteristic ion series. wikipedia.org If the charge is retained on the N-terminal fragment, the ions are designated as a, b, or c. If the charge is retained on the C-terminal fragment, they are designated as x, y, or z. wikipedia.org The most common fragments are b and y ions. By analyzing the mass differences between consecutive ions in a series, the amino acid sequence can be deduced and confirmed.
Table 3: Predicted MS/MS Fragmentation Pattern (b and y ions) for [this compound+H]⁺
| Amino Acid Sequence | b-ion | m/z | y-ion | m/z |
| L-Lys | b₁ | 129.1023 | y₄ | 446.2971 |
| L-Ala | b₂ | 200.1394 | y₃ | 317.1948 |
| L-Thr | b₃ | 301.1872 | y₂ | 246.1577 |
| L-Val | b₄ | 400.2556 | y₁ | 145.0699 |
High-resolution mass spectrometry (HRMS) is crucial for distinguishing between isomers—molecules that have the same elemental formula but different structures. nih.govnih.gov While standard MS/MS can confirm the sequence, HRMS combined with techniques like ion mobility spectrometry can differentiate subtle isomeric variations. nih.govacs.org For this compound, this is important for distinguishing it from positional isomers (e.g., L-Alanyl-L-lysyl-L-threonyl-L-valine) which would have an identical mass but produce a different fragmentation pattern. Furthermore, HRMS can help differentiate diastereomers (containing one or more D-amino acids) from the native all-L peptide, as they may exhibit different fragmentation efficiencies or chromatographic retention times, even if their precursor masses are identical. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
While HPLC and MS confirm purity and primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure and conformation of this compound in solution. nmims.edu This provides a detailed picture of the spatial arrangement of the atoms.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used.
1D ¹H NMR: Provides a "fingerprint" spectrum, where each proton in the molecule gives a signal. The chemical shift, multiplicity, and integration of these signals offer initial structural information.
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds, which is essential for assigning protons within each amino acid residue's spin system.
2D TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to show all protons within a given amino acid's spin system, simplifying the identification of each residue (e.g., identifying all protons belonging to the valine residue from a single cross-peak). nmims.edu
¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached, allowing for the assignment of the carbon backbone and side chains.
By combining the distance and dihedral angle constraints derived from these NMR experiments, a detailed 3D structural model of the peptide can be calculated. nmims.edunih.gov
Table 4: Summary of NMR Experiments for Peptide Structural Analysis
| Experiment | Information Obtained | Purpose for the Tetrapeptide |
| 1D ¹H | Overall proton fingerprint, chemical shifts. | Initial assessment of sample purity and folding. |
| 2D COSY/TOCSY | Through-bond proton-proton connectivities. | Identification of individual amino acid spin systems (Lys, Ala, Thr, Val). nmims.edu |
| 2D NOESY/ROESY | Through-space proton-proton proximities. | Sequential assignment (confirming Lys-Ala-Thr-Val order) and determination of 3D conformation. |
| 2D ¹H-¹³C HSQC | Direct proton-carbon correlations. | Assignment of backbone and side-chain carbon resonances. |
1D and 2D NMR Techniques (e.g., COSY, TOCSY, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution. springernature.comacs.org For a tetrapeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive analysis. spectralservice.de
1D ¹H NMR: The initial step would involve acquiring a 1D proton (¹H) NMR spectrum. This provides preliminary information on the types of protons present and their chemical environment. While overlap of signals is common in peptides, this spectrum offers a fingerprint of the molecule. spectralservice.de Based on the known chemical shifts of the individual amino acids, a predicted range for the proton signals of the tetrapeptide can be estimated.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Residues in D₂O
Note: These are approximate chemical shifts for the individual amino acid residues and will vary when incorporated into the peptide chain due to factors like peptide bond formation, neighboring residue effects, and conformational folding.
| Amino Acid | α-H | β-H | γ-H | δ-H | ε-H | Other |
| L-Lysine | 3.75 | 1.89 | 1.47 | 1.71 | 3.01 | - |
| L-Alanine | 3.77 | 1.47 | - | - | - | - |
| L-Threonine | 3.58 | 4.25 | 1.29 (γ-CH₃) | - | - | - |
| L-Valine | 3.60 | 2.27 | 1.03, 0.98 (γ-CH₃) | - | - | - |
2D NMR Techniques: To overcome the signal overlap in 1D spectra and to establish connectivity between atoms, a suite of 2D NMR experiments is essential. uzh.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. uzh.ch For this compound, COSY would be used to trace the connectivity within each amino acid residue, for instance, from the α-proton to the β-protons in the alanine (B10760859) residue.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of a residue. nih.gov This is particularly useful for identifying the complete set of protons belonging to a specific amino acid, such as connecting the α-proton of lysine to its β, γ, δ, and ε protons down the side chain. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the three-dimensional structure of the peptide. mdpi.com NOESY identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. mdpi.com By analyzing the cross-peaks in a NOESY spectrum, one can deduce the peptide's folding pattern, for example, by observing spatial proximity between the valine side chain and the alanine side chain.
Dynamic NMR for Conformational Exchange Studies
Peptides in solution are often not static structures but exist as an ensemble of interconverting conformations. Dynamic NMR (DNMR) techniques are employed to study these conformational exchange processes, which can occur on a wide range of timescales. libretexts.orgnih.gov
For this compound, DNMR could reveal flexibility in the peptide backbone or hindered rotation of the amino acid side chains. libretexts.org Temperature-dependent NMR studies are a common approach. By acquiring spectra at different temperatures, one can observe changes in the line shapes of the NMR signals. At low temperatures, where the exchange between conformations is slow on the NMR timescale, separate peaks for each conformation might be observed. As the temperature increases, the exchange rate increases, leading to broadening of the peaks and eventually their coalescence into a single, averaged signal at higher temperatures. youtube.com
Exchange Spectroscopy (EXSY): This 2D NMR technique is analogous to NOESY but is specifically designed to detect chemical exchange. nih.gov Cross-peaks in an EXSY spectrum connect the signals of a nucleus in two different conformations, providing direct evidence of the exchange process and allowing for the quantification of the exchange rates. youtube.com
Interactive Data Table: Hypothetical Dynamic NMR Observations for a Flexible Region in this compound
| Temperature | Exchange Rate | Expected Spectral Features |
| Low | Slow | Two distinct sets of sharp peaks for each conformation. |
| Intermediate | Intermediate | Broadened peaks as the signals begin to coalesce. |
| High | Fast | A single set of sharp peaks at an averaged chemical shift. |
X-ray Powder Diffraction for Crystalline Phase Analysis
X-ray Powder Diffraction (XRPD) is a key technique for the characterization of solid-state materials. mdpi.com If this compound can be prepared as a crystalline powder, XRPD can provide valuable information about its solid-state structure. formulationbio.com The technique involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phase. mdpi.com
For this compound, XRPD would be used to:
Identify the crystalline form: The diffraction pattern can confirm if the synthesized peptide is crystalline or amorphous.
Assess purity: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.
Analyze polymorphism: Peptides can sometimes crystallize in multiple forms (polymorphs), each with a unique crystal structure and diffraction pattern. XRPD is a primary tool for identifying and distinguishing between different polymorphs. mdpi.com
While a full crystal structure determination from powder diffraction data is challenging for a flexible molecule like a tetrapeptide, it can provide crucial information about the unit cell dimensions and space group of the crystal lattice. researchgate.netacs.org
Peptide Engineering and Derivatization Strategies Based on L Lysyl L Alanyl L Threonyl L Valine
Chemical Modifications and Post-Translational Derivatizations
Chemical modifications of peptides are essential for altering their properties and functions for specific applications. sb-peptide.com These can occur at the N-terminus, C-terminus, or on the amino acid side chains. sb-peptide.comcreative-proteomics.com
The termini of a peptide are often susceptible to degradation by exopeptidases (aminopeptidases and carboxypeptidases). creative-proteomics.com Modifying the free amine group at the N-terminus and the free carboxyl group at the C-terminus can protect the peptide from enzymatic cleavage and extend its half-life. creative-proteomics.com
A common N-terminal modification is acetylation, which removes the positive charge of the N-terminal amine. biosynth.com This neutralization of charge can increase the peptide's stability. creative-proteomics.com At the C-terminus, amidation is frequently employed to replace the negatively charged carboxyl group with a neutral amide. sigmaaldrich.com This modification not only neutralizes the charge but also mimics the state of many native proteins and prevents degradation by carboxypeptidases. creative-proteomics.comsigmaaldrich.com
| Modification Type | Location | Common Reagent/Method | Primary Purpose | Reference |
|---|---|---|---|---|
| Acetylation | N-Terminus (Lysine) | Acetic Anhydride | Neutralizes positive charge, increases stability against aminopeptidases. | creative-proteomics.comcreative-peptides.com |
| Amidation | C-Terminus (Valine) | Synthesized on an amide resin (e.g., Rink Amide resin) | Neutralizes negative charge, increases stability against carboxypeptidases, mimics native proteins. | creative-proteomics.comsigmaaldrich.com |
| Biotinylation | N-Terminus (Lysine) | Biotin-NHS ester | Facilitates detection, purification, and immobilization in affinity-based assays. | creative-peptides.com |
| Fatty Acid Conjugation | N-Terminus (Lysine) | Palmitic acid, Myristic acid | Increases lipophilicity, potentially improving cell membrane penetration. | sb-peptide.com |
The side chains of L-Lysyl-L-alanyl-L-threonyl-L-valine offer opportunities for specific chemical modifications. The lysine (B10760008) residue contains a primary amine (ε-amino group), and the threonine residue has a hydroxyl group, both of which are nucleophilic and can be targeted for derivatization. creative-proteomics.com
The lysine side chain is particularly versatile for conjugation. It can be modified with various molecules, including:
Biotin: for use in immunoassays and affinity labeling. creative-peptides.com
Fluorophores: for fluorescence-based detection and imaging.
Polyethylene glycol (PEG): a process known as PEGylation, which can increase solubility and prolong the peptide's circulation half-life.
Fatty acids: to increase lipophilicity. sb-peptide.com
The hydroxyl group of threonine can be a target for modifications that mimic post-translational modifications, such as phosphorylation. Introducing a phosphate (B84403) group can be crucial for studying signaling pathways where protein phosphorylation is a key regulatory mechanism. Protecting groups are essential during synthesis to ensure that modifications occur only at the desired locations. peptide.com
Strategies for Enhancing Peptide Stability in Research Models
A major challenge in the use of peptides in research is their inherent instability. alliedacademies.org Peptides are susceptible to degradation by proteases, as well as to chemical degradation influenced by factors like pH and temperature. alliedacademies.orgalliedacademies.org Several strategies, many of which have been discussed previously, can be employed to enhance the stability of this compound in research models such as cell culture or blood plasma. acs.org
Key strategies to improve peptide stability include:
Terminal Modifications: N-terminal acetylation and C-terminal amidation protect against exopeptidases. creative-proteomics.comresearchgate.net
Incorporation of Non-Canonical Amino Acids: Replacing standard L-amino acids with D-amino acids or other ncAAs can render peptide bonds unrecognizable to proteases. nih.govresearchgate.net
Cyclization: Constraining the peptide in a cyclic conformation can reduce its susceptibility to enzymatic cleavage by making the backbone less flexible and accessible. alliedacademies.orgalliedacademies.org
Formulation Strategies: Encapsulating the peptide in protective matrices like liposomes or polymers can shield it from degradative enzymes and harsh environmental conditions. alliedacademies.orgalliedacademies.org The addition of stabilizing agents such as sugars or polyols can also prevent aggregation and degradation. alliedacademies.org
The stability of a modified peptide is typically assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.govijpsjournal.com These methods are used to monitor the degradation of the peptide over time in various biological media, such as human blood plasma or cell culture supernatants, providing crucial data for the development of stable peptide-based research tools. acs.orgijpsjournal.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing L-Lysyl-L-alanyl-L-threonyl-L-valine, and how can purity be validated?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu chemistry for stepwise coupling of amino acids. Critical steps include resin selection (e.g., Wang resin), deprotection with piperidine, and activation of carboxyl groups using HBTU/HOBt. Post-synthesis, reverse-phase HPLC (RP-HPLC) with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) is used for purification. Purity validation requires mass spectrometry (MS) for molecular weight confirmation and analytical HPLC (≥95% purity threshold) .
Q. How can researchers characterize the structural stability of this tetrapeptide under varying experimental conditions?
- Methodological Answer : Stability studies should assess pH, temperature, and solvent effects. Circular dichroism (CD) spectroscopy can monitor secondary structural changes, while nuclear magnetic resonance (NMR) (e.g., 2D NOESY) identifies conformational shifts. Accelerated degradation studies (e.g., 40°C for 4 weeks) paired with LC-MS can detect decomposition products like CO₂ or nitrogen oxides, as noted in safety protocols .
Q. What biological roles or pathways are associated with this compound in current literature?
- Methodological Answer : Preliminary studies suggest involvement in protein-protein interactions (PPIs) due to its sequence homology with larger bioactive peptides. In vitro assays (e.g., surface plasmon resonance or yeast two-hybrid systems) are recommended to map binding partners. Computational tools like molecular docking (AutoDock Vina) can predict interaction sites with target proteins .
Advanced Research Questions
Q. How can contradictory data on the peptide’s bioactivity in different cell lines be resolved?
- Methodological Answer : Contradictions may arise from cell-specific receptor expression or assay conditions. Standardize experimental parameters (e.g., serum-free media, consistent cell passage numbers) and include positive/negative controls (e.g., scrambled peptide). Use multiplex cytokine profiling (Luminex) to quantify downstream signaling molecules. Meta-analysis of dose-response curves (GraphPad Prism) can identify outliers and validate reproducibility .
Q. What advanced techniques are suitable for studying the peptide’s interaction with lipid bilayers or membranes?
- Methodological Answer : Employ biophysical methods such as fluorescence anisotropy (using DPH or Laurdan probes) to assess membrane fluidity changes. Neutron reflectometry or molecular dynamics simulations (GROMACS) can model peptide insertion depth and lipid rearrangement. For in situ analysis, cryo-electron microscopy (cryo-EM) provides nanoscale resolution of peptide-membrane interfaces .
Q. How can researchers address challenges in quantifying trace amounts of the peptide in complex biological matrices?
- Methodological Answer : Develop a sensitive LC-MS/MS protocol with isotopic labeling (e.g., ¹³C-labeled internal standards) to enhance specificity. Optimize sample preparation via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Limit of detection (LOD) validation should follow ICH guidelines, with matrix-matched calibration curves to account for ion suppression/enhancement .
Q. What strategies mitigate oxidative degradation during long-term storage of the peptide?
- Methodological Answer : Lyophilize the peptide under argon atmosphere and store at -80°C in amber vials with desiccants (silica gel). Add antioxidants (e.g., 0.01% BHT) to stock solutions. Periodically assess stability via RP-HPLC and compare retention time shifts. For labile residues (e.g., threonine), consider substituting with stable analogs in follow-up studies .
Interdisciplinary and Emerging Research
Q. How can this peptide be integrated into biomaterials or drug delivery systems?
- Methodological Answer : Functionalize polymeric nanoparticles (e.g., PLGA) via carbodiimide chemistry (EDC/NHS) to conjugate the peptide. In vitro release studies (PBS, 37°C) should quantify peptide stability using fluorescence tagging (FITC). For in vivo tracking, combine microdialysis with MALDI-TOF imaging to monitor biodistribution .
Q. What computational approaches predict the peptide’s immunogenicity or allergenicity?
- Methodological Answer : Use tools like NetMHCIIpan for MHC-II binding affinity prediction and AllergenFP for sequence homology to known allergens. Validate predictions with ex vivo T-cell activation assays (ELISpot) using peripheral blood mononuclear cells (PBMCs). Epitope mapping via peptide truncation libraries can identify immunodominant regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
